Methyl 3,3-difluorobutyrate
Description
Methyl 3,3-difluorobutyrate is a fluorinated ester compound characterized by a methyl ester group and two fluorine atoms at the β-position of the butyrate chain. Fluorinated esters are widely utilized as intermediates in pharmaceuticals and agrochemicals due to fluorine's ability to enhance metabolic stability, bioavailability, and selectivity in bioactive molecules . The methyl ester variant likely shares similar synthetic pathways and reactivity, though its smaller alkyl group may influence solubility and reaction kinetics compared to ethyl counterparts.
Properties
IUPAC Name |
methyl 3,3-difluorobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c1-5(6,7)3-4(8)9-2/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALSLQZTQAFCSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,3-difluorobutyrate can be synthesized through several methods. One common approach involves the esterification of 3,3-difluorobutyric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Hydrolysis Reactions
Methyl 3,3-difluorobutyrate undergoes hydrolysis under acidic or basic conditions to yield 3,3-difluorobutyric acid.
Acid-Catalyzed Hydrolysis
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Conditions : Reflux with sulfuric acid (H₂SO₄) in aqueous methanol.
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Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water.
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Product : 3,3-Difluorobutyric acid (C₄H₆F₂O₂).
Base-Catalyzed Hydrolysis
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Conditions : Aqueous sodium hydroxide (NaOH) under reflux.
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Mechanism : Deprotonation of water generates hydroxide ions, which attack the ester carbonyl.
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Product : Sodium salt of 3,3-difluorobutyric acid, acidified to isolate the free acid .
Transesterification
The methyl ester group participates in transesterification reactions to form alternative esters.
Catalytic Transesterification
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Conditions : Scandium triflate [Sc(OTf)₃] in boiling alcohols (e.g., ethanol, isopropanol) .
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Mechanism : Lewis acid activation of the ester carbonyl facilitates nucleophilic substitution by the alcohol.
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Products : Ethyl 3,3-difluorobutyrate or isopropyl 3,3-difluorobutyrate .
Sonochemical Method
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Conditions : Polymer-supported triphenylphosphine with 2,4,6-trichloro-1,3,5-triazine (TCT) and Na₂CO₃ under ultrasound irradiation .
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Advantages : Rapid reaction times (minutes) and high yields (80–95%) without chromatography .
Reduction Reactions
The ester functionality can be reduced to primary alcohols.
Lithium Aluminum Hydride (LiAlH₄)
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Conditions : Anhydrous tetrahydrofuran (THF) or diethyl ether at 0–25°C.
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Mechanism : Nucleophilic hydride attack at the carbonyl carbon, followed by elimination of methoxide.
Sodium Borohydride (NaBH₄)
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Limitation : Less effective due to the ester’s lower electrophilicity compared to ketones or aldehydes.
Oxidation Reactions
Controlled oxidation targets the α-carbon adjacent to the ester group.
Potassium Permanganate (KMnO₄)
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Conditions : Acidic or neutral aqueous medium under reflux.
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Product : 3,3-Difluorobutyric acid (via oxidation of the α-carbon) .
Chromium Trioxide (CrO₃)
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Conditions : Jones reagent (CrO₃ in H₂SO₄/acetone).
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Product : Ketone derivatives if oxidation stops at the α-carbon, though over-oxidation to the acid is common .
Mechanistic Role of Fluorine Substituents
The two fluorine atoms at C3 significantly influence reactivity:
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Electronic Effects : High electronegativity stabilizes adjacent carbocations and polarizes C–F bonds, hindering nucleophilic substitution at the tertiary carbon.
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Steric Effects : Fluorine’s small size minimizes steric hindrance, allowing selective reactions at the ester group.
Scientific Research Applications
Methyl 3,3-difluorobutyrate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester substrates.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals, particularly those requiring fluorinated moieties for enhanced metabolic stability.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity.
Mechanism of Action
The mechanism of action of methyl 3,3-difluorobutyrate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The presence of fluorine atoms can influence the compound’s reactivity and interaction with enzymes, potentially leading to unique biological effects.
Comparison with Similar Compounds
Ethyl 3,3-Difluorobutyrate (CAS 2368-93-6)
- Structure : Ethyl ester with two β-fluorines.
- Applications :
- Pharmaceuticals : Key intermediate for fluoroalkyl esters and carboxylic acids, improving drug properties like metabolic stability .
- Agrochemicals : Building block for fluorinated pesticides, enhancing potency and environmental safety .
- SF4-Mediated Reactions : Used in deoxofluorination to prepare fluoroalkyl esters, though requires careful handling due to SF4 toxicity .
Ethyl 2,3,3-Trifluorobutyrate
- Structure : Ethyl ester with three fluorines (two at β-position, one at α-position).
- Applications : Similar to Ethyl 3,3-difluorobutyrate but with additional fluorine, likely increasing electronegativity and altering reactivity in fluorination reactions .
- Differentiation : The α-fluorine may sterically hinder nucleophilic substitutions, making it less versatile in certain synthetic pathways compared to β-fluorinated analogs.
Methyl 3,3-Dimethoxypropionate
- Structure : Methyl ester with two methoxy groups at the β-position instead of fluorines.
- Applications: Pharmaceuticals: Intermediate for non-fluorinated drugs, driven by demand for personalized medicine . Agrochemicals: Used in herbicides and insecticides, though lacks fluorine's bioactivity-enhancing effects .
- Market Trends: Projected CAGR of 5.8% (2024–2032), highlighting demand in non-fluorinated sectors .
- Differentiation : Methoxy groups improve solubility in polar solvents but reduce electron-withdrawing effects critical for fluorinated compounds’ reactivity.
Comparative Data Table
Biological Activity
Methyl 3,3-difluorobutyrate is a fluorinated organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique chemical structure, characterized by the presence of two fluorine atoms, offers potential advantages in enhancing biological activity, stability, and selectivity for specific targets.
- Chemical Formula : C5H8F2O2
- Molecular Weight : 150.12 g/mol
- Structure : The compound features a butyrate backbone with two fluorine substitutions at the 3-position.
The biological activity of this compound is largely influenced by its fluorinated structure. Fluorine atoms can modify the electronic properties of the molecule, enhancing its interaction with biological targets such as enzymes and receptors. This modification can lead to increased binding affinity and altered pharmacokinetic profiles compared to non-fluorinated analogs .
Enzyme Inhibition Studies
Recent studies have indicated that derivatives of this compound may exhibit enzyme inhibition properties. For instance, compounds with similar structures have shown promise in inhibiting monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism. The introduction of fluorine substituents has been found to enhance the potency of these inhibitors significantly .
Case Studies
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Inhibition of MAGL :
- A study evaluated the structure-activity relationship (SAR) of various fluorinated compounds, including this compound derivatives. The results indicated that the presence of difluoromethyl groups improved MAGL inhibitory activity compared to trifluoromethyl counterparts .
- Table 1 summarizes the inhibitory activities of selected compounds:
Compound pIC50 (nM) Comments This compound 7.24 ± 0.07 Moderate activity Trifluoromethyl Analog 8.50 ± 0.10 Higher potency compared to difluoro Non-fluorinated Analog <5 Significantly less active - Pharmacokinetic Profiles :
Potential Applications
The unique properties of this compound make it a candidate for various applications:
- Drug Development : Its ability to modulate enzyme activity suggests potential as a therapeutic agent in treating metabolic disorders.
- Synthetic Chemistry : As a building block in organic synthesis, it can be utilized to create more complex fluorinated compounds with desirable biological activities .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing Methyl 3,3-difluorobutyrate, and how do reaction parameters influence yield?
- Methodological Answer : this compound can be synthesized via esterification of 3,3-difluorobutyric acid with methanol under acidic catalysis. Alternatively, fluorination of pre-functionalized precursors (e.g., using DAST or Deoxo-Fluor) may be employed. Key parameters include:
- Catalyst selection : Strong acids (e.g., H₂SO₄) or enzyme-mediated catalysis for milder conditions.
- Temperature : Elevated temperatures (60–80°C) improve esterification kinetics but may increase side reactions.
- Solvent : Anhydrous solvents (e.g., THF or DCM) minimize hydrolysis.
- Purification : Distillation or column chromatography to isolate the ester.
- Refer to analogous ester synthesis protocols in methyl acrylate derivatives for optimization strategies .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹⁹F NMR : Confirms the presence and environment of fluorine atoms (δ ~ -120 to -140 ppm for CF₂ groups).
- ¹H/¹³C NMR : Identifies methyl ester protons (δ ~ 3.7 ppm) and quaternary carbons adjacent to fluorine.
- IR Spectroscopy : C=O stretching (~1740 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak (m/z ~ 136) and fragmentation patterns validate the structure.
- Cross-reference with X-ray crystallography or DFT calculations for complex cases, as demonstrated in similar fluorinated esters .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Inert atmosphere (N₂/Ar) and cool, dry conditions to prevent degradation.
- Emergency Measures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols.
- Safety guidelines align with those for structurally related fluorinated esters, as outlined in H303+H313+H333 hazard codes .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data when characterizing this compound derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns coupling between fluorine and adjacent protons/carbons.
- Variable Temperature NMR : Mitigates signal broadening caused by dynamic processes (e.g., rotational isomerism).
- Isotopic Labeling : Use ¹³C-labeled precursors to trace carbon environments.
- Compare computational predictions (DFT-based chemical shifts) with experimental data, as validated in studies of fluorinated benzoate derivatives .
Q. What computational approaches are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the β-carbon.
- Transition State Modeling : Identify energy barriers for SN2 pathways using software like Gaussian or ORCA.
- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction environments.
- Refer to DFT frameworks applied to fluorinated acrylates for benchmarking .
Q. How can experimental design mitigate batch-to-batch variability in the synthesis of this compound?
- Methodological Answer :
- Process Analytical Technology (PAT) : Real-time monitoring (e.g., in situ FTIR) to track reaction progress.
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, temperature) via factorial or response surface methodologies.
- Quality Control : Rigorous NMR purity checks and GC-MS analysis to identify impurities.
- Similar approaches are detailed in polyhydroxybutyrate biosynthesis studies, emphasizing reproducibility .
Key Considerations for Advanced Studies
- Metabolic Pathway Analysis : Investigate enzymatic esterase activity using fluorometric assays, as seen in polyhydroxybutyrate research .
- Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities in fluorinated derivatives .
- Toxicity Profiling : Use in vitro models (e.g., HepG2 cells) to assess metabolic byproducts, guided by protocols for drug impurity analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
